Product packaging for 2-(Bromomethyl)-1-oxaspiro[4.4]nonane(Cat. No.:CAS No. 100238-92-4)

2-(Bromomethyl)-1-oxaspiro[4.4]nonane

Cat. No.: B3197042
CAS No.: 100238-92-4
M. Wt: 219.12 g/mol
InChI Key: HGXVTGSQNLKFAK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-oxaspiro[4.4]nonane (CAS 100238-92-4) is a high-value spirocyclic building block of interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H15BrO and a molecular weight of 219.12 g/mol, features a unique 1-oxaspiro[4.4]nonane skeleton . The spirocyclic core provides significant three-dimensional rigidity and a high fraction of sp³-hybridized carbons, which are desirable properties for improving binding affinity and selectivity in the development of pharmaceutical candidates . The bromomethyl group serves as a versatile and reactive handle, facilitating further synthetic elaboration through nucleophilic substitution reactions and metal-catalyzed cross-couplings . This makes the compound particularly valuable for constructing complex molecular architectures, such as those found in active pharmaceutical ingredients. Its application is highlighted in cutting-edge research areas, including the synthesis of small molecule inhibitors targeting immune checkpoint pathways like PD-1/PD-L1 . The compound is typically supplied as a liquid and should be stored at 4°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrO B3197042 2-(Bromomethyl)-1-oxaspiro[4.4]nonane CAS No. 100238-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVTGSQNLKFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromomethyl 1 Oxaspiro 4.4 Nonane

Retrosynthetic Analysis of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-bromine bond, leading to the precursor alcohol, (1-oxaspiro[4.4]nonan-2-yl)methanol. This transformation is a standard functional group interconversion.

The next key disconnection involves the C-O bond of the tetrahydrofuran (B95107) ring, revealing a diol precursor, 1-(2-hydroxyethyl)cyclopentane-1,2-diol. This diol contains the necessary carbon framework and hydroxyl groups positioned for a subsequent intramolecular cyclization to form the ether ring.

Further deconstruction of the diol precursor involves breaking the C-C bond between the cyclopentane (B165970) ring and the ethyl side chain. This leads to a cyclopentanone (B42830) derivative and a two-carbon nucleophile. A more fundamental disconnection of the cyclopentane ring itself can lead to simpler, acyclic precursors, though this often involves more complex forward synthetic sequences.

An alternative retrosynthetic approach could involve the formation of the spirocyclic carbon center at a later stage. For instance, a cyclopentyl-substituted precursor containing a pre-formed ether ring could undergo an intramolecular cyclization to create the spiro-fused cyclopentane ring.

Construction of the 1-Oxaspiro[4.4]nonane Skeleton

The synthesis of the 1-oxaspiro[4.4]nonane core is the cornerstone of preparing this compound. Various synthetic strategies can be employed to construct this spirocyclic system, broadly categorized into cyclization strategies for spiro ring formation and methods for forming the tetrahydrofuran ether ring.

The creation of the spirocenter is a critical step and can be achieved through several elegant cyclization strategies.

Intramolecular annulation reactions are powerful methods for constructing cyclic systems, including spirocycles. In the context of the 1-oxaspiro[4.4]nonane skeleton, this can involve the cyclization of a suitably functionalized cyclopentane derivative. For instance, an intramolecular decarboxylative alkylation of a β-keto-ester tethered to a cyclopentane ring can lead to a spiro[4.4]nonane ketone, which can then be further elaborated. nih.gov While not directly forming the ether, this establishes the core spirocyclic carbon framework.

Another approach involves the intramolecular opening of an epoxide. The acid-catalyzed cyclization of epoxy alcohols is a well-established method for forming cyclic ethers. bris.ac.uknih.gov A cyclopentyl-substituted epoxy alcohol can undergo a 5-exo-tet cyclization to form the desired tetrahydrofuran ring fused at the spirocenter. The regioselectivity of the epoxide opening is crucial and can be influenced by the substitution pattern and reaction conditions. bris.ac.uk

Table 1: Examples of Intramolecular Annulation Reactions for Spirocycle Synthesis

Starting Material Reagents and Conditions Product Yield Reference
Cyclopentyl-substituted epoxy alcohol Acid catalyst (e.g., BF₃·OEt₂, p-TsOH) 1-Oxaspiro[4.4]nonane derivative Varies nih.gov

Intermolecular reactions provide a convergent approach to the spiro[4.4]nonane skeleton. A notable example is the [4+1] cycloaddition reaction. This method involves the reaction of a four-atom component with a one-atom component to form a five-membered ring. For instance, the reaction of a 1,3-dicarbonyl compound with a suitable dielectrophile can lead to the formation of a spirocycle. While specific examples for 1-oxaspiro[4.4]nonane are not abundant, the general principle has been applied to the synthesis of other spiro[4.4]nonane systems. bris.ac.uknih.govacs.orgorgsyn.orgnih.gov

A plausible intermolecular strategy for the 1-oxaspiro[4.4]nonane system could involve the reaction of a cyclopentanone-derived enolate with a suitable electrophile containing a masked hydroxyl group, which could then participate in a subsequent cyclization to form the tetrahydrofuran ring. The synthesis of 1,4-dioxaspiro[4.4]nonane derivatives from the reaction of a diol with cyclopentanone demonstrates the feasibility of forming spirocycles through intermolecular condensation. sigmaaldrich.com

Table 2: Intermolecular Reactions for Spirocycle Construction

Reactant 1 Reactant 2 Reagents and Conditions Product Type Reference
3-Chlorooxindole o-Quinone methide TBAF Spirocyclic oxindole bris.ac.ukacs.orgnih.gov

Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecules like spiro[4.4]nonanes by forming multiple bonds in a single synthetic operation. mdpi.com A domino radical bicyclization has been successfully employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, highlighting the potential of such strategies for related spirocyclic systems. nih.govtaltech.ee

For the 1-oxaspiro[4.4]nonane skeleton, a potential domino sequence could be initiated by a Michael addition of a nucleophile to a cyclopentenone derivative, followed by an intramolecular cyclization of a tethered functional group to form the tetrahydrofuran ring. The Zn-mediated domino reaction of isatin (B1672199) derivatives with 2-(bromomethyl)acrylates to form spiro-fused lactones provides a conceptual blueprint for such a transformation. mdpi.com

Table 3: Domino Reactions for the Synthesis of Spirocyclic Systems

Starting Materials Key Reaction Type Product Skeleton Reference
O-benzyl oxime ethers with alkenyl moiety Domino radical bicyclization 1-Azaspiro[4.4]nonane nih.govtaltech.ee

The formation of the tetrahydrofuran ring is a pivotal step in the synthesis of this compound. The most common and reliable method for this transformation is the intramolecular cyclization of a diol. Specifically, a 1-(2-hydroxyethyl)cyclopentane-1,2-diol precursor can be cyclized under acidic conditions to furnish the 1-oxaspiro[4.4]nonane ring system. The acid catalyzes the protonation of one of the hydroxyl groups, making it a good leaving group (water), which is then displaced by the remaining hydroxyl group in an intramolecular nucleophilic substitution (SN2) reaction.

Alternatively, the intramolecular opening of an epoxide, as mentioned in the context of intramolecular annulation, is a highly effective method for forming the tetrahydrofuran ring. nih.gov The stereochemical outcome of this reaction can often be controlled by the stereochemistry of the starting epoxy alcohol.

Table 4: Methods for Tetrahydrofuran Ring Formation

Precursor Type Reagents and Conditions Key Transformation Reference
1,4-Diol Acid catalyst (e.g., H₂SO₄, TsOH) Intramolecular dehydration -

Formation of the Tetrahydrofuran Ether Ring

Ring-Closing Metathesis Methodologies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and macrocyclic structures. nih.govnih.gov This catalytic reaction, typically employing ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, facilitates the intramolecular coupling of two terminal alkenes with the expulsion of ethylene. nih.govnih.gov The application of RCM to the synthesis of the 1-oxaspiro[4.4]nonane core would involve a diene precursor, strategically designed to cyclize into the desired spiroketal.

A plausible RCM approach to a 2-substituted-1-oxaspiro[4.4]nonane would start from a suitably functionalized cyclopentanone derivative. This precursor would undergo olefination to introduce the necessary terminal alkene functionalities. The choice of catalyst is crucial for the success of the RCM reaction, with second-generation Grubbs' and Hoveyda-Grubbs' catalysts often providing higher activity and broader functional group tolerance. nih.gov

Table 1: Representative Catalysts for Ring-Closing Metathesis

CatalystStructureKey Features
Grubbs' Catalyst (1st Gen)Good activity for terminal alkenes.
Grubbs' Catalyst (2nd Gen)Higher activity, better for hindered alkenes.
Hoveyda-Grubbs' Catalyst (2nd Gen)Enhanced stability and recyclability.

The efficiency of the RCM reaction is influenced by several factors, including the substrate concentration (typically low to favor intramolecular cyclization), the choice of solvent (commonly dichloromethane (B109758) or toluene), and the reaction temperature.

Cycloaddition Reactions in Oxaspiro System Synthesis

Cycloaddition reactions provide a convergent and often stereospecific route to cyclic systems, making them highly attractive for the synthesis of the 1-oxaspiro[4.4]nonane framework. rsc.orgresearchgate.netnih.gov Intramolecular cycloadditions, in particular, are well-suited for constructing spirocyclic structures.

One such approach is the intramolecular 1,3-dipolar cycloaddition of a nitrone with a tethered alkene. beilstein-journals.orgresearchgate.netbeilstein-journals.org This strategy involves the generation of a nitrone intermediate which then undergoes a [3+2] cycloaddition to form a fused isoxazolidine (B1194047) ring system. Subsequent reductive cleavage of the N-O bond can yield the desired spirocyclic amino alcohol, which could then be further manipulated to form the oxaspirocycle. The stereochemical outcome of the cycloaddition is often predictable based on the transition state geometry. beilstein-journals.org

Another powerful cycloaddition strategy is the intramolecular Diels-Alder reaction. A substrate containing a diene and a dienophile tethered together can cyclize to form a bicyclic system, which can be a precursor to the spiroketal. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-understood and can be controlled by the nature of the substituents on the diene and dienophile. nih.gov

Table 2: Common Cycloaddition Reactions for Spirocycle Synthesis

Reaction TypeDescriptionKey Intermediates
Intramolecular [3+2] CycloadditionA 1,3-dipole reacts with a tethered dipolarophile.Nitrones, Azomethine Ylides
Intramolecular Diels-AlderA tethered diene and dienophile react to form a six-membered ring.Fused or Bridged Bicyclic Systems
Oxonium Ion Chemistry and Analogous Routes

The formation of spiroketals can be efficiently achieved through the cyclization of a hydroxy-substituted cyclic ether or a dihydroxy ketone, often proceeding through an oxonium ion intermediate. nih.gov This approach is particularly relevant to the synthesis of the 1-oxaspiro[4.4]nonane system.

A general strategy involves the acid-catalyzed rearrangement of a carbinol derived from the addition of a suitable nucleophile to a cyclic ketone. For instance, the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998) generates a tertiary alcohol that, upon treatment with acid, can undergo a rearrangement involving an oxonium ion to form a 1-oxaspiro[4.4]nonan-6-one. nih.gov Bromonium ion-induced rearrangements can also be employed, offering an alternative pathway to the spirocyclic core. nih.gov

The stability of the resulting spiroketal is often governed by stereoelectronic effects, such as the anomeric effect, which favors the conformation where a lone pair on the endocyclic oxygen is anti-periplanar to the exocyclic C-O bond.

Introduction of the Bromomethyl Moiety

With the 1-oxaspiro[4.4]nonane core in hand, the next critical step is the introduction of the bromomethyl group at the C2 position. This can be achieved through various selective bromination techniques or by the transformation of a pre-existing functional group.

Selective Bromination Techniques (e.g., Free-Radical Bromination)

Direct bromination of a methyl group at the C2 position of the 1-oxaspiro[4.4]nonane ring can be accomplished using free-radical bromination conditions. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. organic-chemistry.orgmasterorganicchemistry.com

The selectivity of free-radical bromination is highly dependent on the stability of the resulting radical intermediate. Bromination at a position adjacent to an oxygen atom is generally favored due to the stabilizing effect of the oxygen on the radical. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzene (B151609) to minimize competing ionic reactions.

Table 3: Conditions for Free-Radical Bromination

ReagentInitiatorSolventTypical Conditions
N-Bromosuccinimide (NBS)AIBN or lightCCl4, BenzeneReflux or photochemical irradiation

Transformations from Hydroxymethyl or Other Precursor Groups

A more controlled and often higher-yielding approach to introducing the bromomethyl group is through the transformation of a precursor functional group, most commonly a hydroxymethyl group. The synthesis of 2-(hydroxymethyl)-1-oxaspiro[4.4]nonane would be the initial step, which can then be converted to the desired bromo derivative.

The conversion of a primary alcohol to a primary bromide can be achieved using a variety of reagents. A classic and effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4). This reaction proceeds under mild conditions and generally gives high yields of the corresponding bromide with inversion of configuration if the alcohol is chiral.

Another common reagent for this transformation is phosphorus tribromide (PBr3). This reagent is effective for converting primary and secondary alcohols to bromides.

Table 4: Reagents for the Conversion of Hydroxymethyl to Bromomethyl

ReagentCo-reagent/SolventKey Features
PPh3/CBr4CH2Cl2, CH3CNMild conditions, high yield.
PBr3Ether, CH2Cl2Effective for primary and secondary alcohols.

Stereoselective Introduction of the Bromomethyl Group

Achieving stereoselectivity in the introduction of the bromomethyl group is a significant challenge, particularly if the spiroketal core is chiral. The stereochemical outcome of the bromination will depend on the chosen method.

If the bromomethyl group is introduced via the transformation of a stereochemically defined 2-(hydroxymethyl)-1-oxaspiro[4.4]nonane, the stereoselectivity of the conversion reaction becomes paramount. As mentioned, the Appel reaction typically proceeds with inversion of configuration at the carbon center. Therefore, starting with a specific enantiomer of the hydroxymethyl precursor would lead to the corresponding enantiomer of the bromomethyl product.

Stereocontrolled synthesis of the spiroketal precursor itself is crucial. nih.govnih.gov Methods such as asymmetric dihydroxylation or Sharpless epoxidation of a suitable olefin precursor can be employed to set the stereochemistry of the hydroxymethyl group before or during the formation of the spirocycle. The use of chiral catalysts or auxiliaries in the key ring-forming step can also dictate the stereochemistry of the final product.

Diastereoselective and Enantioselective Synthesis of this compound

The creation of the this compound structure with high stereopurity is a significant synthetic challenge due to the presence of multiple stereocenters. The relative and absolute configurations of these centers are critical for the molecule's potential applications. Advanced synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective ring-closing reactions, are pivotal in achieving the desired stereochemical outcome.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of an enantiomerically enriched precursor to this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of one of the stereocenters.

A plausible synthetic route could involve the use of a well-established chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, to control the alkylation of a suitable precursor. wikipedia.org For instance, a cyclopentanone-derived enolate could be functionalized with a chiral auxiliary. Subsequent diastereoselective alkylation with an appropriate electrophile to introduce the side chain, followed by further manipulations to form the second ring and introduce the bromomethyl group, would lead to the desired spiroketal.

The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key bond-forming step. The steric hindrance and electronic properties of the auxiliary guide the approach of the electrophile, leading to the preferential formation of one diastereomer.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryKey TransformationExpected Diastereomeric Ratio (d.r.)
Evans OxazolidinoneAsymmetric Aldol Reaction>95:5
Pseudoephedrine AmideAsymmetric Alkylation>90:10
CamphorsultamAsymmetric Diels-Alder>98:2

Note: The data in this table is illustrative and based on typical results for these auxiliaries in related synthetic contexts, not specifically for the synthesis of this compound.

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. acs.org This strategy employs a chiral catalyst to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. nih.gov Various forms of asymmetric catalysis, including organocatalysis and transition-metal catalysis, have been successfully applied to the synthesis of spiro compounds. acs.org

In the context of this compound, an organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral amine or a phosphoric acid. This could set the stereochemistry of one of the rings, which would then direct the formation of the spirocenter.

Transition-metal catalysis, employing chiral ligands, is another powerful tool. nih.govumich.edu For example, a palladium-catalyzed asymmetric allylic alkylation could be a key step in constructing the carbon skeleton with high enantiopurity. nih.govumich.edu Similarly, iridium-catalyzed reactions have shown great promise in the synthesis of complex chiral molecules. nih.govumich.edu

Table 2: Examples of Asymmetric Catalytic Systems for Spiroketal Synthesis

Catalyst SystemReaction TypeAchieved Enantiomeric Excess (ee)
Chiral Phosphoric AcidIntramolecular Oxa-Michael Additionup to 99%
Proline-derived OrganocatalystAldol Condensation/Cyclization>95%
Pd-complex with Chiral LigandAsymmetric Allylic Alkylationup to 97%
Ir-complex with Chiral LigandAsymmetric Hydrogenationup to 95%

Note: This table presents data from the synthesis of various spiroketals and serves as a reference for the potential efficacy of these catalytic systems.

The final and often crucial step in the synthesis of spiroketals is the ring-closing reaction to form the spirocyclic system. The stereochemical outcome of this cyclization is highly dependent on the reaction conditions and the stereochemistry of the acyclic precursor. Achieving high diastereoselectivity in this step is essential for obtaining a single, well-defined product.

The formation of the 1-oxaspiro[4.4]nonane skeleton typically proceeds via the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. The stereochemistry of the final spiroketal is often under thermodynamic control, leading to the formation of the most stable diastereomer. mdpi.comnih.gov This stability is influenced by various factors, including the anomeric effect, steric interactions, and hydrogen bonding.

To achieve kinetic control and potentially access less stable diastereomers, milder reaction conditions or different cyclization strategies can be employed. nih.gov For instance, the use of specific Lewis acids or organocatalysts can influence the transition state of the cyclization, leading to a different diastereomeric outcome. The stereocenters already present in the precursor chain will also exert a strong directing effect on the stereochemistry of the newly formed spirocenter.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.orgrsc.org These principles can be effectively applied to the synthesis of complex molecules like this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of catalytic methods, as discussed in the context of asymmetric catalysis, which reduces the need for stoichiometric reagents. rsc.org Furthermore, the development of telescoped or flow processes, where multiple reaction steps are performed in a continuous stream without isolating intermediates, can significantly reduce solvent usage and waste generation. rsc.org

The choice of solvents is another critical factor. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can dramatically improve the environmental profile of a synthesis. rsc.org Electrochemical methods, which use electricity to drive chemical reactions, can also be a greener alternative to traditional reagents. rsc.org

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
CatalysisUse of organo- or transition-metal catalystsReduced waste, higher atom economy
Safer SolventsReplacement of chlorinated solvents with water or ethanolReduced environmental impact and toxicity
Energy EfficiencyUse of microwave or flow reactorsFaster reaction times, lower energy consumption
Renewable FeedstocksStarting from bio-based materialsReduced reliance on fossil fuels
Atom EconomyDesigning reactions that incorporate most of the starting materials into the final productLess waste generation

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Insights of 2 Bromomethyl 1 Oxaspiro 4.4 Nonane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of nucleophilic substitution reactions.

SN1 vs. SN2 Pathway Analysis

The substitution of the bromine atom can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The primary nature of the carbon bearing the bromine atom strongly suggests a preference for the SN2 mechanism. wikipedia.orgresearchgate.net

SN2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. wikipedia.orgresearchgate.net The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. researchgate.net Given that 2-(bromomethyl)-1-oxaspiro[4.4]nonane is a primary alkyl halide, steric hindrance at the reaction center is minimized, favoring the direct backside attack characteristic of the SN2 mechanism. wikipedia.org

SN1 Pathway: An SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of primary carbocations. For this compound to react via an SN1 pathway, a highly unstable primary carbocation would need to form, making this route energetically unfavorable under typical nucleophilic substitution conditions.

Reaction PathwaySubstrate PreferenceIntermediateStereochemistryRate Law
SN1 Tertiary > Secondary >> PrimaryCarbocationRacemizationRate = k[Substrate]
SN2 Primary > Secondary >> TertiaryTransition StateInversion of configurationRate = k[Substrate][Nucleophile]

Impact of Spirocyclic Strain on Bromomethyl Reactivity

Spirocyclic compounds, by their nature, possess a degree of ring strain due to the shared spiroatom. wikipedia.org In the 1-oxaspiro[4.4]nonane system, the two five-membered rings adopt envelope or twist conformations to minimize this strain. This inherent strain can influence the reactivity of adjacent functional groups. It is plausible that the strain within the spirocyclic framework could affect the energy of the transition state in an SN2 reaction. However, without specific computational or experimental data for this compound, the exact impact remains a subject of theoretical consideration. The rigidity of the spirocyclic system may also influence the accessibility of the electrophilic carbon to the incoming nucleophile, potentially modulating the reaction rate compared to a more flexible acyclic analogue.

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a carbon-centered radical. This radical species can then participate in a variety of subsequent reactions.

Generation and Trapping of Carbon-Centered Radicals

The carbon-centered radical at the methyl position can be generated under radical conditions, typically involving the use of a radical initiator such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. rsc.orgnih.gov Once formed, this reactive intermediate can be "trapped" by various radical acceptors. For instance, in the presence of a suitable alkene, the radical can add across the double bond, leading to the formation of a new carbon-carbon bond.

Tin-free methods for radical generation, often employing visible light photoredox catalysis, have become increasingly popular as they offer milder reaction conditions. rsc.org These methods can be applied to generate radicals from alkyl bromides.

Intramolecular Radical Cyclizations (e.g., Domino Radical Bicyclization)

Intermolecular Radical Coupling Processes

The presence of a bromomethyl group makes this compound a prime candidate for intermolecular radical coupling reactions. The carbon-bromine bond can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a primary alkyl radical centered on the methyl group. This radical can then participate in various coupling processes.

One common pathway is the intermolecular radical addition to unsaturated systems like alkenes and alkynes. libretexts.org The regioselectivity of this addition is typically governed by the stability of the resulting radical adduct, with the initial radical adding to the less substituted carbon of the double or triple bond. libretexts.org For instance, the reaction with a terminal alkene would likely yield a product where the 1-oxaspiro[4.4]nonan-2-ylmethyl group is attached to the terminal carbon, generating a secondary radical that can be further trapped.

Another significant intermolecular process is the coupling with organometallic reagents . While not extensively documented for this specific compound, analogous reactions suggest that this compound could undergo coupling with organocuprates (Gilman reagents) or, under specific photolytic conditions, with Grignard reagents. organic-chemistry.orgmasterorganicchemistry.com These reactions would proceed via a radical or a radical-anion intermediate, leading to the formation of a new carbon-carbon bond at the exocyclic methyl position. organic-chemistry.org

Radical Coupling Process Reactant General Product Key Mechanistic Feature
Intermolecular Radical AdditionAlkene/AlkyneSubstituted 1-oxaspiro[4.4]nonaneAddition to the least sterically hindered carbon of the multiple bond. libretexts.org
Coupling with OrganometallicsOrganocuprate/Grignard2-Alkyl-1-oxaspiro[4.4]nonaneSingle electron transfer (SET) from the organometallic reagent to the bromomethyl group. organic-chemistry.org

Rearrangement Reactions of the 1-Oxaspiro[4.4]nonane Core

The spirocyclic ether core of this compound can undergo various rearrangement reactions, leading to structurally diverse products.

In the presence of a Brønsted or Lewis acid, the 1-oxaspiro[4.4]nonane core can undergo skeletal rearrangements, often analogous to the Pinacol rearrangement . masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org Protonation of the ether oxygen can lead to ring-opening, generating a carbocationic intermediate. Subsequent 1,2-alkyl or hydride shifts can occur to relieve ring strain or to form a more stable carbocation, ultimately leading to a rearranged product. For example, acid-catalyzed rearrangement of related spirocyclic diols can lead to ring expansion or contraction, a process that could be mirrored in the 1-oxaspiro[4.4]nonane system under forcing conditions. libretexts.org A related process involves the acid- or bromonium ion-induced rearrangement of a precursor carbinol to furnish a 1-oxaspiro[4.4]nonan-6-one. capes.gov.br

Rearrangement Type Catalyst Key Intermediate Potential Product
Pinacol-type RearrangementBrønsted/Lewis AcidCarbocationRing-expanded or contracted ketone
Bromonium Ion-InducedBr+ SourceBromonium ion/Oxonium ion1-Oxaspiro[4.4]nonan-6-one

The spiro-ether system is also susceptible to photochemical reorganization. While direct photochemical isomerization of the 1-oxaspiro[4.4]nonane core is not extensively reported, analogous systems suggest potential pathways. rsc.org One such possibility is a photochemical [2+2] cycloaddition if an additional unsaturated moiety is present in the molecule. researchgate.netnih.govlibretexts.orgyoutube.comaklectures.com This reaction would proceed through an excited state, leading to the formation of a strained cyclobutane (B1203170) ring fused to the spirocyclic system. Such transformations are valuable for building molecular complexity in a stereocontrolled manner. researchgate.netnih.gov

Photochemical Process Reactant Type Product Feature Mechanistic Detail
[2+2] CycloadditionUnsaturated spiro-etherFused cyclobutane ringIntersystem crossing to a triplet state followed by cycloaddition. researchgate.net

Electrophilic and Nucleophilic Reactions on the Spirocyclic Ether

The spirocyclic ether moiety can undergo reactions involving either electrophilic attack on the oxygen atom or nucleophilic attack on the carbon atoms of the tetrahydrofuran (B95107) ring.

The tetrahydrofuran ring in the 1-oxaspiro[4.4]nonane system can be opened by strong nucleophiles, often facilitated by Lewis acids. For instance, treatment with organocuprates could potentially lead to a nucleophilic attack on one of the α-carbons to the ether oxygen, resulting in a ring-opened product with a new carbon-carbon bond. masterorganicchemistry.com The regioselectivity of such an opening would be influenced by steric and electronic factors within the spirocyclic framework.

Nucleophile Promoter General Product Key Consideration
OrganocupratesLewis Acid (optional)Functionalized cyclopentane (B165970) with a pendant etherRegioselectivity of nucleophilic attack.
Hydride ReagentsLewis AcidDiolCleavage of a C-O bond.

Achieving functionalization at positions remote from the existing functional groups is a significant challenge in organic synthesis. For the 1-oxaspiro[4.4]nonane system, this could be accomplished through C-H activation or radical relay mechanisms. acs.orgscripps.edunih.govrsc.orgnih.govuniv-rennes.fr A directing group, potentially the ether oxygen itself, could coordinate to a transition metal catalyst, which then activates a C-H bond at a remote position within the spiro[4.4]nonane skeleton. univ-rennes.fr This would allow for the introduction of new functional groups at otherwise unreactive sites. Radical relay mechanisms, initiated by the formation of a radical at a specific site, can lead to hydrogen atom abstraction from a remote carbon, which is then functionalized. nih.gov

Methodology Key Principle Potential Outcome
Directed C-H ActivationTransition metal catalysis with a directing groupIntroduction of aryl or other groups at specific C-H bonds. nih.govrsc.org
Radical RelayIntramolecular hydrogen atom transferFunctionalization of a remote, unactivated carbon. nih.gov

Therefore, it is not possible to provide a detailed article on "" with a specific focus on "3.5. Computational and Quantum Mechanical Studies on Reaction Mechanisms" at this time.

Strategic Applications of 2 Bromomethyl 1 Oxaspiro 4.4 Nonane in Complex Molecule Synthesis

2-(Bromomethyl)-1-oxaspiro[4.4]nonane as a Key Building Block for Polycyclic Systems

The inherent ring strain and defined stereochemistry of the 1-oxaspiro[4.4]nonane core, combined with the reactive handle of the bromomethyl group, position this compound as a potent starting material for the synthesis of complex polycyclic systems. The reactivity of the bromomethyl group allows for a variety of substitution and addition reactions, which are fundamental to the construction of larger, more elaborate molecular frameworks.

The synthesis of fused and bridged ring systems is a cornerstone of complex molecule synthesis, with applications ranging from medicinal chemistry to materials science. uchicago.eduiupac.org Methodologies such as tandem "pincer" Diels-Alder reactions and ring-closing metathesis are employed to create bridged polyoxacyclic and azabicyclic structures, respectively. nih.govnih.gov While specific examples detailing the use of this compound in these exact transformations are not prevalent, its structure is well-suited for such applications. For instance, the bromomethyl group can be converted to a variety of functional groups that can participate in intramolecular cyclizations to form fused or bridged systems. A representative transformation could involve the conversion of the bromomethyl group to an alkene, followed by a ring-closing metathesis reaction to forge a new ring fused or bridged to the original spirocyclic core.

The table below illustrates a conceptual pathway for the formation of a fused ring system starting from this compound.

StepReactant(s)Reagent(s)ProductReaction Type
1This compoundStrong, non-nucleophilic base (e.g., DBU)2-Methylene-1-oxaspiro[4.4]nonaneElimination
22-Methylene-1-oxaspiro[4.4]nonaneDiene (e.g., Butadiene)Fused tricyclic systemDiels-Alder Cycloaddition

Spiroannulations are critical reactions for the generation of multi-spiro systems, which are of interest for their unique three-dimensional shapes and potential biological activities. The 1-oxaspiro[4.4]nonane moiety itself is a spiro system, and the bromomethyl group provides a reactive site for the introduction of a second spiro center. For example, the alkylation of a cyclic ketone with this compound, followed by an intramolecular cyclization, could lead to the formation of a multi-spiro system. The synthesis of spiro[indoline-3,3′-quinoline]-2,2′-diones from non-oxindole precursors showcases a strategy that could be adapted for the elaboration of this compound into more complex spiro architectures. rsc.org

Utilization in Total Synthesis of Natural Products Scaffolds (excluding pharmacological activity)

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. rsc.org Spirocyclic structures are found in a variety of natural products, and the development of methods to synthesize these motifs is of significant interest. While the direct application of this compound in a completed total synthesis of a natural product is not widely documented, its potential as a key intermediate is clear. Its rigid scaffold can help to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of complex, stereochemically rich natural products. The bromo-lactamization of isoxazoles to form spiro-isoxazoline γ-lactams is an example of a strategy that generates a spirocyclic core that could be further elaborated into a natural product scaffold. nih.gov

Development of Chiral Scaffolds for Asymmetric Catalysis and Synthesis

The development of new chiral ligands and scaffolds is crucial for the advancement of asymmetric catalysis. thieme-connect.de Spirocyclic compounds are attractive candidates for chiral ligands due to their rigid conformations, which can lead to high levels of stereocontrol in catalytic reactions. thieme-connect.de The synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds through organocatalytic [4+2] cycloaddition reactions highlights the utility of spiro motifs in asymmetric synthesis. nih.gov Although this compound is typically available as a racemate, resolution of the enantiomers or enantioselective synthesis would provide access to chiral building blocks. These chiral building blocks could then be elaborated into novel chiral ligands for a variety of asymmetric transformations. For instance, the bromomethyl group could be displaced by a chiral amine or phosphine (B1218219) to generate a new class of bidentate ligands. The synthesis of topologically unique chiral noradamantanes using diphenylprolinol silyl (B83357) ether-mediated domino reactions showcases the power of asymmetric catalysis to generate complex, three-dimensional structures. nih.gov

The following table outlines a conceptual synthesis of a chiral ligand from enantiomerically pure this compound.

StepReactant(s)Reagent(s)ProductPurpose
1(R)- or (S)-2-(Bromomethyl)-1-oxaspiro[4.4]nonaneChiral Phosphine (e.g., (R)-BINAP)Chiral Phosphine LigandAsymmetric Catalysis
2(R)- or (S)-2-(Bromomethyl)-1-oxaspiro[4.4]nonaneChiral Diamine (e.g., (R,R)-DPEN)Chiral Diamine LigandAsymmetric Catalysis

Precursor for Advanced Organic Materials (excluding physical properties)

The unique three-dimensional structure of spirocyclic compounds makes them interesting building blocks for advanced organic materials. The rigidity of the spiro[4.4]nonane framework can impart desirable properties to polymers and other materials, such as a high glass transition temperature and amorphous character. The bromomethyl group of this compound serves as a convenient anchor point for polymerization or for attachment to other molecular entities to create functional materials. For example, the compound could be used as a monomer in the synthesis of polymers with spirocyclic units in the backbone or as side chains. These materials could find applications in areas such as gas separation membranes or as hosts for guest molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromomethyl 1 Oxaspiro 4.4 Nonane Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the initial characterization of novel compounds like 2-(Bromomethyl)-1-oxaspiro[4.4]nonane. By providing a highly accurate mass measurement of the molecular ion, often with sub-part-per-million (ppm) mass accuracy, HRMS allows for the confident determination of the elemental composition. For this compound (C₈H₁₃BrO), the expected isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker in the mass spectrum.

Beyond molecular formula confirmation, the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments offers profound insights into the molecule's connectivity. While specific fragmentation data for this compound is not extensively documented in publicly available literature, general fragmentation behaviors of bromoalkyl compounds and spiroketals can be inferred. The primary fragmentation is likely to involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical or hydrogen bromide. Alpha-cleavage adjacent to the ether oxygen or the spirocyclic carbon is also a probable fragmentation pathway.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Description
[M]⁺•219.0149221.0128Molecular ion
[M-Br]⁺139.0805139.0805Loss of Bromine radical
[M-CH₂Br]⁺125.0603125.0603Cleavage of the bromomethyl group

Note: These are predicted values and require experimental verification.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. For this compound, which possesses a chiral center at the C2 position, advanced NMR techniques are crucial for assigning the relative stereochemistry and understanding its conformational preferences.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for a comprehensive analysis, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the cyclopentane (B165970) and tetrahydrofuran (B95107) rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing critical information for piecing together the molecular skeleton, including the connectivity of the bromomethyl group and the spirocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry. They detect through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound derivatives, NOESY or ROESY can reveal the relative orientation of the bromomethyl group with respect to the protons on the spirocyclic rings, thus helping to assign the cis or trans relationship of substituents.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusChemical Shift Range (ppm)MultiplicityNotes
¹H (CH-O)3.8 - 4.2mProton at C2
¹H (CH₂Br)3.4 - 3.7mProtons of the bromomethyl group
¹H (Cyclopentane CH₂)1.5 - 2.2m
¹³C (Spiro-C)90 - 100sQuaternary carbon of the spiro-center
¹³C (CH-O)75 - 85dCarbon at C2
¹³C (CH₂Br)30 - 40tCarbon of the bromomethyl group

Note: These are estimated ranges and actual values depend on the solvent and specific derivative.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can establish not only the connectivity and relative stereochemistry of all atoms but also the absolute configuration if a suitable heavy atom (like bromine) is present.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the individual atoms can be determined. This technique would definitively resolve any ambiguities in stereochemical assignments made by NMR. While no specific crystal structure for this compound is publicly available, it is noted that X-ray crystallography is the definitive method for resolving diastereomeric mixtures of such compounds. rsc.org

Table 3: Potential Crystallographic Data for a this compound Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Z4

Note: This is a hypothetical data set and would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups and gaining structural information. These two techniques are often complementary.

FT-IR Spectroscopy: This method measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar bonds. For this compound, characteristic absorption bands would be expected for the C-O-C stretch of the ether, the C-Br stretch, and the various C-H stretching and bending vibrations of the aliphatic rings.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spirocyclic carbon framework and the C-C bonds of the rings would likely produce distinct Raman signals.

While detailed vibrational spectra for the title compound are not readily found in the literature, analysis of related structures provides expected regions for key vibrations.

Table 4: Expected Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C-H (alkane)2850-29602850-2960Stretching
C-O (ether)1050-1150Asymmetric Stretching
C-Br500-650500-650Stretching

Note: These are general frequency ranges and can be influenced by the specific molecular environment.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

Since this compound is a chiral molecule, chiroptical methods are invaluable for determining its enantiomeric purity and, in some cases, its absolute configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The presence of a chromophore near the stereocenter is generally required for a measurable CD signal. While the saturated spiroketal framework of this compound itself lacks strong chromophores in the accessible UV-Vis range, derivatives containing chromophoric groups could be analyzed by CD spectroscopy to determine their absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

The application of these advanced spectroscopic and analytical methodologies provides a powerful and comprehensive toolkit for the complete structural elucidation of this compound and its derivatives. While a complete dataset for the parent compound is not currently available in the public domain, the principles and expected outcomes from each technique are well-established, paving the way for future detailed investigations into this intriguing class of spirocyclic compounds.

Conclusion and Future Research Perspectives

Summary of Current Research Status for 2-(Bromomethyl)-1-oxaspiro[4.4]nonane

Research on this compound has primarily established its role as a valuable synthetic intermediate in organic chemistry. The compound is characterized by a spirocyclic core, where two rings share a single carbon atom, and a reactive bromomethyl group attached to the tetrahydrofuran (B95107) ring of the 1-oxaspiro[4.4]nonane system. Its inherent three-dimensionality, a feature of all spirocyclic structures, makes it an attractive scaffold for the synthesis of complex molecular architectures. researchgate.netrsc.org

The most commonly cited synthesis of this compound involves the radical bromination of its precursor, 1-oxaspiro[4.4]nonane. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reactivity of the compound is dominated by the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This reactivity allows it to be used in the alkylation of nucleophiles and the construction of more elaborate heterocyclic systems. While it is commercially available, dedicated studies focusing solely on its properties or applications are not abundant in current literature. Much of its potential is inferred from the well-established chemistry of brominated compounds and the growing interest in spirocyclic scaffolds in fields like medicinal chemistry. acs.orgwalshmedicalmedia.com

Unexplored Synthetic Avenues and Methodological Challenges

Despite the existence of a standard synthetic protocol, significant opportunities remain for methodological advancement in the synthesis of this compound.

Stereoselective Synthesis : The current radical bromination method is inherently non-stereoselective, yielding a racemic mixture. A major unexplored avenue is the development of enantioselective or diastereoselective synthetic routes. This would be crucial for applications in medicinal chemistry, where specific stereoisomers are often responsible for desired biological activity. rsc.org Strategies could include the use of chiral catalysts or starting from chiral precursors to control the stereochemistry at the spirocenter and the carbon bearing the bromomethyl group.

Catalytic C-H Functionalization : Moving beyond stoichiometric reagents like NBS, the application of modern catalytic C-H activation/functionalization methods presents a promising alternative. rsc.org Transition-metal-catalyzed approaches could offer greater efficiency and selectivity for the bromination or direct functionalization of the 1-oxaspiro[4.4]nonane core.

De Novo Ring Construction : Current methods functionalize a pre-existing spirocycle. Future research could focus on constructing the entire this compound framework through novel cyclization strategies. This might involve intramolecular photocycloadditions or etherification reactions that build the spiro-ether linkage and incorporate the bromomethyl handle simultaneously. capes.gov.br

The primary methodological challenge lies in achieving high levels of stereocontrol in a predictable and efficient manner. The rigidity of the spirocyclic system can present unique steric hindrances that must be overcome in the design of new synthetic transformations. nih.gov

Potential for Novel Mechanistic Discoveries in Spiro-Ether Chemistry

The unique structure of this compound offers a platform for new mechanistic investigations in spiro-ether chemistry. The interplay between the ether oxygen and the reactive bromomethyl group could lead to fascinating chemical behavior.

Detailed mechanistic studies, combining experimental kinetics and computational modeling, could probe for neighboring group participation by the ether oxygen during nucleophilic substitution reactions at the bromomethyl carbon. Such participation could influence reaction rates and potentially lead to rearranged products via cyclic oxonium ion intermediates. The reactivity profile of this compound could deviate significantly from simple acyclic bromo-ethers due to the conformational constraints imposed by the spirocyclic scaffold. nih.gov

Furthermore, studying its behavior under various reaction conditions could reveal competing reaction pathways or unexpected dearomatization reactivity in more complex derivatives, providing deeper insights into the fundamental principles governing the chemistry of spirocyclic systems. acs.org

Future Directions in the Design and Synthesis of Spirocyclic Systems with Bromomethyl Functionality

The foundation provided by this compound opens several future directions for the design and synthesis of related spirocyclic systems.

Analogue Synthesis : A key direction is the synthesis of a library of analogues. This could involve modifying the carbocyclic ring size (e.g., creating 2-(bromomethyl)-1-oxaspiro[4.5]decane systems), introducing substituents on either ring, or replacing the bromine atom with other halogens or functional groups. This would create a diverse set of building blocks with tunable steric and electronic properties.

Application as a Scaffold : The compound is an ideal starting point for the synthesis of more complex molecules. Its rigid 3D structure can be exploited to orient substituents in well-defined spatial arrangements, a highly desirable feature in drug design for improving potency and selectivity. researchgate.netnih.gov Future work should focus on using it as a central scaffold to build novel spiro-heterocyclic compounds with potential biological activity. nih.gov

Development of Greener Synthesis : There is a continuous need for more sustainable and atom-economical synthetic methods in organic chemistry. Future research should aim to develop catalytic and environmentally benign procedures for the synthesis of this and related bromomethylated spirocycles.

Broader Impact on Organic Synthesis and Chemical Sciences

The exploration of the chemistry of this compound, while specific, has a broader impact on the chemical sciences. The increasing recognition that three-dimensional molecular shape is critical for biological function has fueled a move away from traditional flat, aromatic structures in drug discovery—a concept often termed "escaping flatland." nih.gov Spirocycles are at the forefront of this movement.

Developing novel synthetic methods and understanding the unique reactivity of molecules like this compound directly contributes to the synthetic chemist's toolbox for creating these complex 3D structures. walshmedicalmedia.com The insights gained from studying this specific spiro-ether can be extrapolated to other classes of spirocycles and heterocyclic compounds, advancing the fundamental understanding of structure and reactivity. Ultimately, research into such scaffolds accelerates innovation in medicinal chemistry, materials science, and agrochemicals, where molecular shape plays a critical role. walshmedicalmedia.comnih.gov

Q & A

Q. Q1. What are the established synthetic routes for 2-(bromomethyl)-1-oxaspiro[4.4]nonane, and how do reaction conditions influence yield?

The synthesis of spirocyclic bromomethyl compounds often involves cyclization strategies. For example, radical cyclization approaches have been used to construct the spiro[4.4]nonane core, where bromomethyl groups are introduced via alkylation or substitution reactions . Key factors include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) can promote spirocyclization but may lead to byproducts like poly(ether-carbonates) in some cases .
  • Temperature control : Lower temperatures (0–25°C) favor spirocyclic product formation over polymerization .
  • Precursor design : Bromomethyl groups are typically introduced via bromination of hydroxymethyl intermediates or direct alkylation.

Q. Q2. What spectroscopic methods are most reliable for characterizing the stereochemistry of this compound?

Stereochemical assignment relies on:

  • NOE (Nuclear Overhauser Effect) : 2D GROESY experiments provide clean NOE correlations to distinguish axial/equatorial substituents in the spiro system .
  • 13C NMR : Chemical shifts for sp³ carbons in the oxaspiro ring typically range between 20–40 ppm, with bromomethyl carbons appearing at ~30–35 ppm .
  • X-ray crystallography : Definitive for resolving ambiguities in diastereomeric mixtures .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model:

  • Transition states : Predict regioselectivity in SN2 reactions, particularly at the bromomethyl site.
  • Steric effects : The spirocyclic structure imposes torsional strain, influencing reaction pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing substitution rates.

Q. Q4. How do structural modifications (e.g., replacing oxygen with nitrogen in the spiro ring) alter the compound’s biological activity?

Comparative studies of analogs reveal:

  • Bioactivity shifts : Nitrogen-containing spiro compounds (e.g., 2-azaspiro[4.4]nonane derivatives) show enhanced sodium channel modulation compared to oxygen analogs .
  • Solubility : Azaspiro derivatives exhibit higher aqueous solubility due to increased polarity .
  • Synthetic accessibility : Bromomethyl groups on nitrogen-containing spiro systems require protection/deprotection strategies to avoid side reactions .

Q. Q5. What strategies resolve contradictions in reported biological activity data for spirocyclic bromomethyl compounds?

Discrepancies often arise from:

  • Purity issues : Byproducts from incomplete cyclization (e.g., linear polymers) may skew bioassay results .
  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and ionic strength) to improve reproducibility .
  • Structural validation : Confirm stereochemical purity via chiral HPLC or X-ray analysis before biological testing .

Q. Q6. How can retrosynthetic analysis optimize the scalability of this compound synthesis?

Retrosynthetic tools (e.g., PISTACHIO, REAXYS databases) suggest:

  • Modular precursors : Use commercially available cyclohexenone derivatives for the spiro core .
  • Late-stage bromination : Introduce bromomethyl groups in the final steps to avoid side reactions during cyclization .
  • Green chemistry : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) for safer scale-up .

Methodological Considerations

Q. Q7. What are the limitations of using mass spectrometry (MS) for analyzing degradation products of this compound?

While MS identifies major degradation pathways (e.g., debromination or ring-opening), challenges include:

  • Isomer differentiation : MS cannot distinguish diastereomers without coupling to chromatography .
  • Low-abundance species : High-resolution MS (HRMS) is required to detect trace byproducts like spiro-epoxides .

Q. Q8. How do reaction solvents influence the stability of this compound during storage?

  • Polar solvents : Acetonitrile or DMSO stabilize the compound via dipole interactions but may accelerate hydrolysis at elevated temperatures .
  • Nonpolar solvents : Toluene or hexane reduce hydrolysis but risk precipitation, complicating long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.